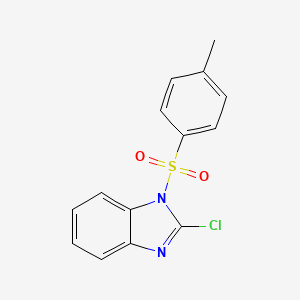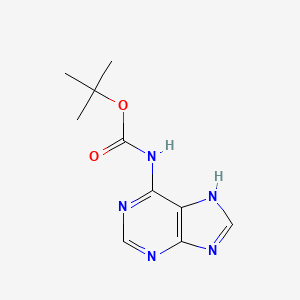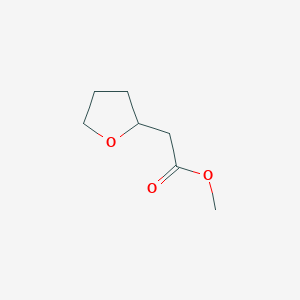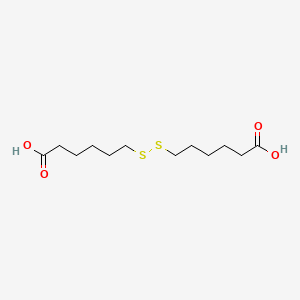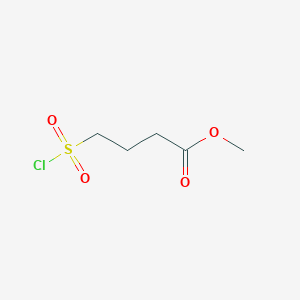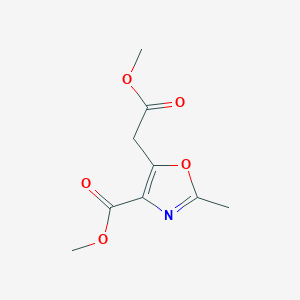
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Descripción general
Descripción
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is used for various purposes, including pharmaceuticals, agrochemicals, and material science.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may contribute to the anti-inflammatory effects of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate.
Biochemical and Physiological Effects:
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to have antioxidant activity, which may contribute to its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to have low toxicity, which makes it a safer option for lab experiments compared to other compounds. However, one limitation of using Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is its limited solubility in water, which may affect its bioavailability and make it more challenging to work with.
Direcciones Futuras
There are several future directions for the use and study of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate. One potential direction is the development of new pharmaceuticals and agrochemicals based on this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate and its potential as an anti-inflammatory and anti-cancer agent. Furthermore, the development of new synthetic methods for Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate may lead to more efficient and cost-effective production of this compound.
Aplicaciones Científicas De Investigación
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been used in the development of new materials, including polymers and coatings.
Propiedades
IUPAC Name |
methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-5-10-8(9(12)14-3)6(15-5)4-7(11)13-2/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBBXNPVDOCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445378 | |
| Record name | Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate | |
CAS RN |
215808-73-4 | |
| Record name | Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid](/img/structure/B1610214.png)
